N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide (PubChem CID: 743576) is a sulfonamide-acetamide hybrid with the molecular formula C₁₇H₂₀N₂O₃S and a molecular weight of 332.4 g/mol . Its structure features:
- A sulfamoyl bridge (-SO₂NH-) linking two aromatic rings.
- A propan-2-yl (isopropyl) group on the ortho position of one phenyl ring.
- An acetamide moiety (-NHCOCH₃) on the para position of the second phenyl ring.
This compound is synthesized through controlled reactions between sulfonamide precursors and acetamide derivatives, though specific synthetic routes remain proprietary .
Properties
IUPAC Name |
N-[4-[(2-propan-2-ylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)16-6-4-5-7-17(16)19-23(21,22)15-10-8-14(9-11-15)18-13(3)20/h4-12,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFNRKXGZDSRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-(propan-2-yl)phenylamine under specific conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group. The reaction conditions include maintaining a temperature of around 80-100°C and using a suitable solvent such as dichloromethane or toluene .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction parameters are optimized to achieve maximum efficiency, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide involves the inhibition of specific enzymes, such as cyclooxygenases, which play a role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in sulfonamide linkages, aromatic substituents, or acetamide groups:
| Compound Name | Molecular Formula | Key Structural Differences | Biological/Chemical Implications | References |
|---|---|---|---|---|
| N-(4-sulfamoylphenyl)acetamide | C₈H₁₀N₂O₃S | Lacks isopropyl group; simpler structure | Reduced lipophilicity; weaker hydrophobic target binding | |
| N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide | C₂₃H₂₄N₂O₄S | Ethyl-phenoxy substituent instead of isopropyl | Altered steric effects; potential for varied enzyme selectivity | |
| N-(2,4-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide | C₂₅H₂₈N₄O₄S₂ | Morpholine sulfonyl group + quinoline core | Enhanced hydrogen bonding; possible kinase inhibition | |
| N-[4-(sulfamoyl)phenyl]acetamide | C₈H₁₀N₂O₃S | No aromatic substituents | Baseline antimicrobial activity; limited metabolic stability |
Key Differentiators of the Target Compound
- Sulfamoyl-Acetamide Synergy : The combination of sulfamoyl (electron-withdrawing) and acetamide (hydrogen-bonding) groups may enable dual interactions with biological targets, such as enzymes or receptors .
- Steric Effects : The bulky isopropyl group could restrict rotational freedom, stabilizing specific conformations for selective target binding .
Biological Activity
N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide, also referred to by its chemical structure as C17H20N2O3S, is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by case studies and research findings.
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 332.42 g/mol
- CAS Number : 349138-93-8
- Structure : The compound features a sulfamoyl group attached to a phenyl ring, which is characteristic of many biologically active compounds.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves inhibition of bacterial folate synthesis, similar to other sulfonamide derivatives.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In various studies, it exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.
Table 2: Anticancer Activity Against Cell Lines
The proposed mechanisms for the anticancer activity of this compound include:
- Inhibition of Enzyme Activity : Similar to other sulfonamide compounds, it may inhibit dihydropteroate synthase, disrupting folate metabolism in cancer cells.
- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased levels of caspase-3, suggesting that it may induce apoptosis in cancer cells.
Case Studies
- Study on MCF-7 Cells : A study conducted on MCF-7 cells revealed that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- In Vivo Study : An animal model study assessed the efficacy of this compound against tumor growth in mice implanted with A549 cells. Results showed a substantial reduction in tumor size compared to controls treated with saline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
